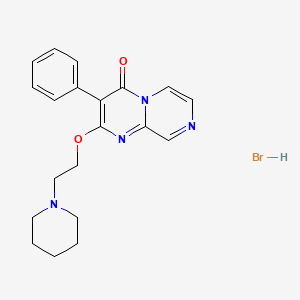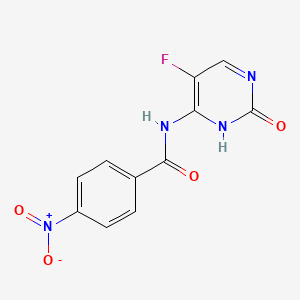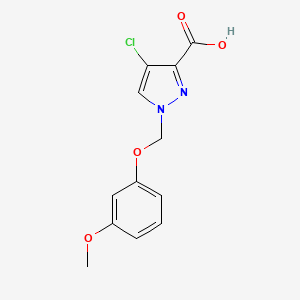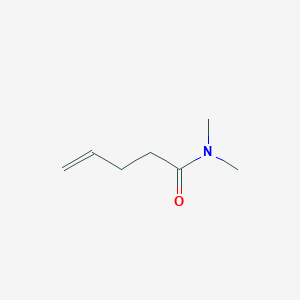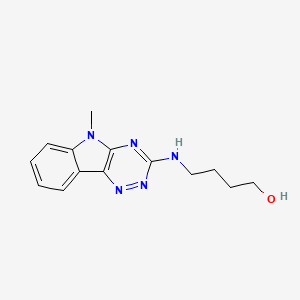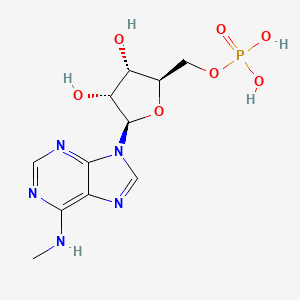
N6-Methyladenosine-5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Methyladenosine-5’-monophosphate is a modified nucleotide that plays a significant role in various biological processes. It is a derivative of adenosine monophosphate where a methyl group is added to the nitrogen at the sixth position of the adenine ring. This modification is commonly found in RNA molecules and is known to influence RNA stability and translation efficiency .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N6-Methyladenosine-5’-monophosphate can be synthesized through a series of chemical reactions involving the methylation of adenosine monophosphate. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to ensure selective methylation at the N6 position .
Industrial Production Methods
Industrial production of N6-Methyladenosine-5’-monophosphate often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N6-Methyladenosine-5’-monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological functions.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce N6-methyladenosine-5’-monophosphate oxide, while substitution reactions can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N6-Methyladenosine-5’-monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study methylation reactions and their effects on nucleotide properties.
Biology: The compound is crucial in studying RNA modifications and their roles in gene expression regulation.
Medicine: It has potential therapeutic applications in treating diseases related to RNA methylation dysregulation, such as certain cancers.
Industry: N6-Methyladenosine-5’-monophosphate is used in the production of various biochemical reagents and diagnostic tools
Wirkmechanismus
N6-Methyladenosine-5’-monophosphate exerts its effects by modifying RNA molecules The methylation at the N6 position of adenine affects RNA stability and translation efficiencyThe process is reversible, with “writers” adding the methyl group and “erasers” removing it .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-Methyl-2’-deoxyadenosine: Another methylated nucleotide with similar properties but different biological roles.
7-Methylguanosine-5’-triphosphate: A methylated guanosine derivative involved in RNA capping.
1-Methyladenosine: A methylated adenosine with distinct biological functions.
Uniqueness
N6-Methyladenosine-5’-monophosphate is unique due to its specific methylation at the N6 position, which significantly impacts RNA stability and translation. This modification is crucial for regulating gene expression and has distinct roles in various biological processes compared to other methylated nucleotides .
Eigenschaften
| 4229-50-9 | |
Molekularformel |
C11H16N5O7P |
Molekulargewicht |
361.25 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O7P/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21/h3-5,7-8,11,17-18H,2H2,1H3,(H,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
WETVNPRPZIYMAC-IOSLPCCCSA-N |
Isomerische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Kanonische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide](/img/structure/B12922652.png)
![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)
